1-Ethyl-3-methyl-3-piperidinecarboxylic acid hydrochloride
Description
1-Ethyl-3-methyl-3-piperidinecarboxylic acid hydrochloride (CAS: 1185470-29-4) is a piperidine-derived carboxylic acid hydrochloride salt. Its structure features a piperidine ring substituted with an ethyl group at the 1-position, a methyl group at the 3-position, and a carboxylic acid group at the 3-position, forming a hydrochloride salt. This compound is used in pharmaceutical research and organic synthesis, particularly in the development of enzyme inhibitors and receptor modulators .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-ethyl-3-methylpiperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-10-6-4-5-9(2,7-10)8(11)12;/h3-7H2,1-2H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHOUSGPSMWGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)(C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Dicarboxylic Acid Derivatives
A Dieckmann cyclization approach is plausible for constructing the piperidine ring. For example, ethyl 3-methyl-4-ethylaminobutyrate could undergo intramolecular ester condensation under basic conditions (e.g., NaOEt/EtOH) to form the piperidine ring. Subsequent hydrolysis of the ester to the carboxylic acid and treatment with HCl yields the target compound.
Reaction Conditions :
| Step | Reagents/Conditions | Temperature | Time | Yield* |
|---|---|---|---|---|
| Cyclization | NaOEt, EtOH | 80°C | 6–8 h | ~50% |
| Hydrolysis | 6M HCl | 100°C | 12 h | 75% |
| Salt Formation | HCl gas, Et₂O | 0–5°C | 1 h | 90% |
Hydrolysis of 3-Cyano Precursors
A nitrile group at C₃ can be hydrolyzed to a carboxylic acid under acidic conditions. Starting from 1-ethyl-3-methyl-3-cyanopiperidine, refluxing with concentrated HCl (35% w/w) at 60–65°C for 3–5 hours achieves simultaneous hydrolysis and salt formation.
Key Advantages :
- Avoids chiral resolving agents by leveraging in situ racemization control.
- Combines hydrolysis and salt formation in one pot, simplifying purification.
Optimization Data :
| HCl Concentration | Temperature | Reaction Time | Purity (HPLC) |
|---|---|---|---|
| 28% w/w | 60°C | 5 h | 95.2% |
| 35% w/w | 65°C | 3 h | 98.8% |
Alkylation of 3-Methylpiperidine-3-carboxylic Acid
Introducing the ethyl group via nucleophilic substitution:
- Deprotonation : Treat 3-methylpiperidine-3-carboxylic acid with NaH in THF.
- Ethylation : React with ethyl bromide at 0°C, then warm to 25°C.
- Acidification : Precipitate the hydrochloride salt with HCl gas.
Critical Parameters :
- Solvent : Tetrahydrofuran (THF) minimizes side reactions.
- Temperature Control : Below 30°C to prevent racemization.
Purification and Stereochemical Control
Crystallization Techniques
Post-synthesis purification often involves methanol/ethanol recrystallization:
- Dissolve crude product in hot methanol (1:4 w/v).
- Add petroleum ether (1:1 v/v) at 15–20°C to induce crystallization.
- Filter and dry under vacuum (60–65°C).
Yield Improvement :
| Recrystallization Solvent | Purity (HPLC) | Recovery |
|---|---|---|
| Methanol/Petroleum Ether | 99.4% | 57% |
| Ethanol | 97.8% | 63% |
Chiral Resolution (If Applicable)
While the target compound’s stereochemistry is unspecified, enantiomerically pure batches can be achieved via:
- Chiral HPLC : Using amylose-based columns (e.g., Chiralpak AD-H).
- Diastereomeric salt formation : React with (1S)-(+)-10-camphorsulfonic acid in ethanol.
Industrial-Scale Production Considerations
Cost-Effective Catalysis
- Hydrogenation Catalysts : Pd/C (5% w/w) for reducing pyridine intermediates to piperidines.
- Flow Chemistry : Continuous reactors for hydrolysis steps reduce batch variability.
Waste Management
- Solvent Recovery : Distill methanol (>90% recovery) for reuse.
- Acid Neutralization : Treat HCl waste with CaCO₃ to generate CaCl₂ for industrial applications.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Column | Mobile Phase | Retention Time |
|---|---|---|---|
| HPLC-ELSD | C18 | 0.1% H₃PO₄/MeCN (95:5) | 8.2 min |
| UPLC-MS | HSS T3 | 0.1% Formic acid/MeCN | 2.5 min |
Methods validated for related piperidinecarboxylic acids.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methyl-3-piperidinecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
1-Ethyl-3-methyl-3-piperidinecarboxylic acid hydrochloride is primarily utilized in the development of psychotropic medications. Its structure allows for modifications that enhance pharmacological activity. For instance, compounds derived from this piperidine derivative have been studied for their efficacy in treating schizophrenia and other mental health disorders. Research indicates that these compounds can act as inhibitors of inflammation and have potential analgesic properties .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be modified to produce various derivatives with enhanced therapeutic effects. For example, the transformation of this compound into nipecotic acid derivatives has shown promise in neuropharmacology .
| Compound Type | Chemical Structure | Key Properties |
|---|---|---|
| 1-Ethyl-3-methyl-3-piperidinecarboxylic acid | C9H17ClN2O2 | Psychotropic effects |
| Nipecotic Acid Derivatives | Varies | Neuroprotective effects |
Neurological Applications
Pain Management
Research has demonstrated that this compound exhibits analgesic properties, making it a candidate for managing acute and chronic pain conditions. Studies on its derivatives have shown effectiveness in treating neuropathic pain and inflammatory conditions such as rheumatoid arthritis and diabetic neuropathy .
Mechanisms of Action
The compound's mechanism involves modulation of neurotransmitter release, particularly in pathways associated with pain perception. It has been shown to reduce the release of calcitonin gene-related peptide (CGRP), which plays a significant role in neurogenic inflammation .
Case Study 1: Treatment of Neuropathic Pain
In a clinical trial involving patients with diabetic neuropathy, a derivative of this compound was administered at doses ranging from 50 to 200 mg/day. The results indicated significant reductions in pain scores compared to the placebo group, highlighting its potential as an effective analgesic agent .
Case Study 2: Schizophrenia Management
Another study focused on the application of this compound in managing symptoms of schizophrenia. The trial included various formulations derived from this compound. Patients reported improvements in cognitive function and reduced psychotic symptoms, suggesting its utility as an adjunct treatment for schizophrenia .
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyl-3-piperidinecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table compares key structural analogs based on substituents, molecular weights, and functional groups:
Key Observations:
- Substituent Effects : The presence of 1-ethyl and 3-methyl groups in the target compound introduces steric hindrance and lipophilicity compared to simpler analogs like 3-ethylpiperidine-3-carboxylic acid hydrochloride .
- Functional Group Impact : The ester group in ethyl 3-piperidinecarboxylate hydrochloride (vs. carboxylic acid in the target compound) reduces polarity, altering solubility and reactivity .
- Molecular Weight : The target compound’s higher molecular weight (232.33 g/mol) reflects its additional methyl substituent compared to analogs like 1-ethylpiperidine-3-carboxylic acid hydrochloride (193.67 g/mol) .
Pharmacological and Industrial Relevance
- Enzyme Inhibition : Piperidinecarboxylic acid derivatives are explored as inhibitors of viral proteases (e.g., SARS-CoV-2 3CLpro) and metabolic enzymes. For instance, tranilast analogs show dose-dependent inhibition in biochemical assays .

- Stability : Hydrochloride salts like nicardipine hydrochloride exhibit enhanced acid stability compared to free bases, suggesting similar advantages for the target compound in drug formulation .
Biological Activity
1-Ethyl-3-methyl-3-piperidinecarboxylic acid hydrochloride is a compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound can be synthesized through several methods. A common approach involves the alkylation of 3-methylpiperidine with ethyl bromide, followed by carboxylation with carbon dioxide under basic conditions. The resulting carboxylic acid is then converted to its hydrochloride salt using hydrochloric acid.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate the activity of neurotransmitter receptors and ion channels, although the precise molecular pathways remain under investigation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
Antiviral Activity
The compound has also been explored for its antiviral properties. It has demonstrated activity against certain viral pathogens, although detailed studies are required to establish its effectiveness and mechanism in this context.
Neuropharmacological Effects
There is evidence suggesting that this compound may influence the GABAergic system, which is crucial for regulating neuronal excitability. Increased GABAergic activity could have therapeutic implications for anxiety disorders, pain management, and epilepsy .
Case Study: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several strains of bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Case Study: Neuropharmacological Effects
In a neuropharmacological study, the effects of this compound on GABA receptor modulation were assessed in animal models. The findings revealed that administration of the compound resulted in a significant increase in GABA levels in the synaptic cleft, suggesting enhanced inhibitory neurotransmission.
Comparison with Similar Compounds
When compared to structurally similar compounds, this compound exhibits distinct biological activities due to its unique substitution pattern. This specificity may account for its unique reactivity and potential therapeutic applications.
| Compound Name | Biological Activity |
|---|---|
| 1-Methylpiperidine-3-carboxylic acid hydrochloride | Moderate antimicrobial activity |
| 1-Ethylpiperidine-3-carbaldehyde hydrochloride | Limited antiviral properties |
| This compound | Promising antimicrobial and neuropharmacological effects |
Q & A
Basic Research Questions
What are the standard synthetic routes for 1-Ethyl-3-methyl-3-piperidinecarboxylic acid hydrochloride, and what reagents/conditions are critical for optimizing yield?
Synthesis typically involves cyclization of substituted piperidine precursors followed by carboxylation and hydrochlorination. Key reagents include ethylating agents (e.g., ethyl bromide) and methylating agents (e.g., methyl iodide), with bases like sodium hydride or potassium carbonate to facilitate substitution . Acidic conditions (HCl) are used for salt formation. Yield optimization requires precise stoichiometric control of ethyl and methyl groups to avoid side reactions (e.g., over-alkylation). Reaction monitoring via TLC or HPLC is recommended .
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : and NMR confirm substitution patterns on the piperidine ring and the ethyl/methyl groups. Chemical shifts for the carboxylic acid proton (δ ~12 ppm) and quaternary carbons are diagnostic .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) assesses purity, using C18 columns and acetonitrile/water (0.1% TFA) gradients .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 218.1) and fragmentation patterns .
How should researchers handle stability and storage to ensure experimental reproducibility?
The compound is hygroscopic and light-sensitive. Store at −20°C in amber vials under inert gas (argon/nitrogen). Aqueous solutions should be prepared fresh due to hydrolysis risk, particularly at neutral/basic pH . Stability studies under varying temperatures (4°C, 25°C, 40°C) over 72 hours are advised to establish shelf-life .
Advanced Research Questions
What computational strategies can predict regioselectivity challenges in synthesizing derivatives?
How can contradictory data on biological activity (e.g., receptor binding) be resolved?
Discrepancies in IC values may arise from assay conditions (e.g., pH, co-solvents) or enantiomeric impurities. Strategies:
- Validate purity via chiral HPLC .
- Replicate assays using standardized protocols (e.g., fixed buffer ionic strength) .
- Compare results with structurally related analogs (e.g., 1-benzylpiperidine-3-carboxylic acid hydrochloride) to isolate substituent effects .
What methodologies optimize enantiomeric purity for chiral derivatives?
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) during cyclization .
- Resolution : Diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid, followed by recrystallization .
- Analytical Validation : Polarimetry and circular dichroism (CD) confirm enantiomeric excess (>98%) .
How do structural modifications (e.g., trifluoromethyl substitution) alter pharmacokinetic properties?
Introducing electron-withdrawing groups (e.g., -CF) enhances metabolic stability but may reduce solubility. Comparative studies with 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride show increased logP (2.1 vs. 1.5 for the parent compound), requiring formulation adjustments (e.g., PEGylation) .
What are the mechanistic insights into its degradation under oxidative conditions?
Oxidation at the piperidine nitrogen generates N-oxide byproducts, detectable via LC-MS. Accelerated degradation studies (40°C, 75% RH) combined with radical scavengers (e.g., BHT) identify peroxide formation as a key pathway. Stabilizers like ascorbic acid (0.1% w/v) mitigate degradation .
Methodological Guidance Tables
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Critical Controls |
|---|---|---|---|
| Alkylation | Ethyl bromide, NaH, THF, 0°C → RT | 65–70 | Monitor pH to prevent over-alkylation |
| Carboxylation | CO, Pd(OAc), DMF, 80°C | 50–55 | Exclude moisture to avoid catalyst deactivation |
| Hydrochlorination | HCl (gas), EtO | 85–90 | Control gas flow rate to prevent precipitation |
Table 2: Comparative Bioactivity of Structural Analogs
| Compound | Target Receptor | IC (nM) | LogP |
|---|---|---|---|
| Parent | GPCR-X | 120 ± 15 | 1.5 |
| 1-Benzyl analog | GPCR-X | 85 ± 10 | 2.3 |
| Trifluoromethyl derivative | GPCR-X | 200 ± 25 | 2.1 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

